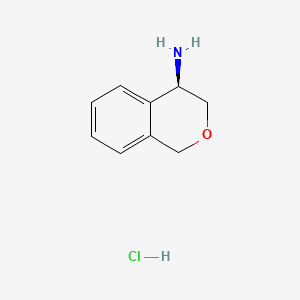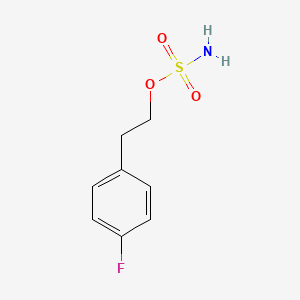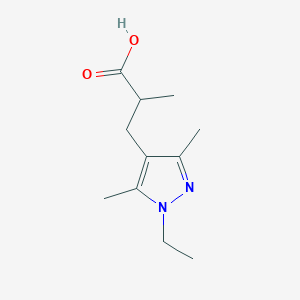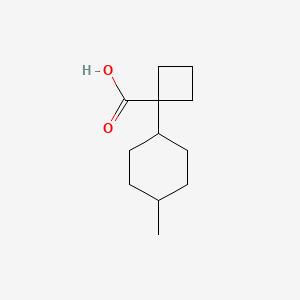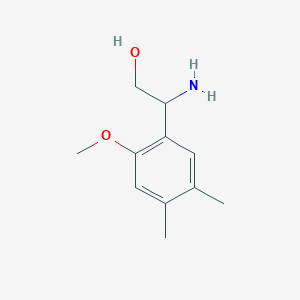
2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol typically involves the nucleophilic substitution reaction of 4-bromo-2,5-dimethoxyphenethylamine with methoxymethyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. The process ensures high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and chemical synthesis.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain . This interaction can lead to various physiological and psychological effects, making it a compound of interest in neuroscience research.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol:
2- [3,5-dimethoxy-4- (methoxymethyl)phenyl]ethan-1-amine: This compound has a similar structure but includes a methoxymethyl group instead of a methoxy group.
(S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol: This compound is similar but lacks the methoxy group present in 2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors and modulate neurotransmitter release sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)11(14-3)5-8(7)2/h4-5,10,13H,6,12H2,1-3H3 |
Clave InChI |
KDFMZSGPXPNLST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)OC)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


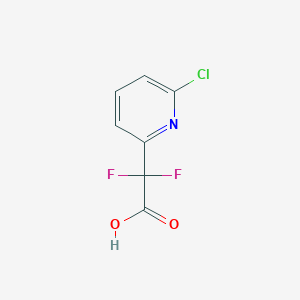
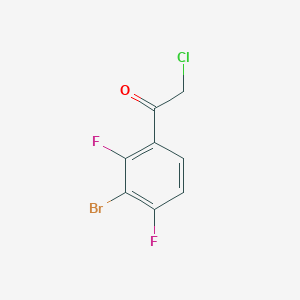
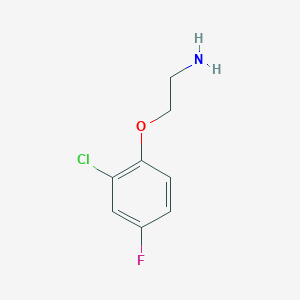
![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
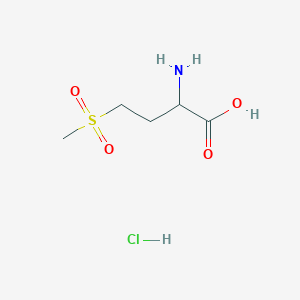
![Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13590752.png)
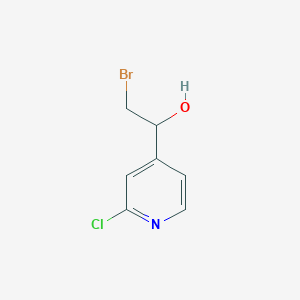
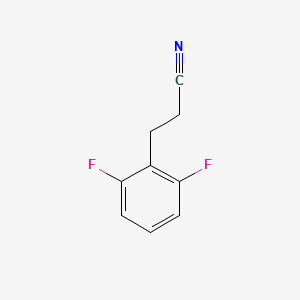
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
